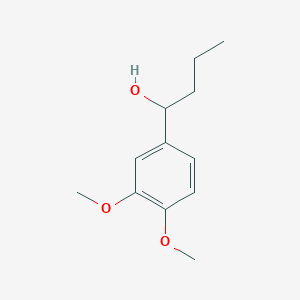

1-(3,4-Dimethoxyphenyl)butan-1-ol

Description

Contextualization within the Class of Aromatic Alcohols

Aromatic alcohols are a broad class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is, in turn, bonded to an aromatic ring system. These compounds are integral to various fields of chemical research and industry. 1-(3,4-Dimethoxyphenyl)butan-1-ol fits within this classification, possessing a hydroxyl group on the benzylic carbon of a butyl chain attached to a 3,4-dimethoxyphenyl ring. Its structure, featuring both a phenyl ring and an alcohol functional group, imparts a unique combination of chemical properties that make it a subject of academic interest.

Structural Features and Potential for Stereoisomerism

The molecular structure of this compound is defined by a butane (B89635) backbone. At the first carbon position (C1), it is substituted with a hydroxyl group and a 3,4-dimethoxyphenyl group. The carbon atom at the C1 position is a chiral center because it is bonded to four different groups: a hydroxyl group, a hydrogen atom, a propyl group, and a 3,4-dimethoxyphenyl group. This chirality means that this compound can exist as a pair of enantiomers, (R)- and (S)-stereoisomers. The specific three-dimensional arrangement of these groups around the chiral center can significantly influence the molecule's biological activity and its interactions with other chiral molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54419-22-6 |

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.27 g/mol |

| Boiling Point | 316.3°C at 760 mmHg |

| Density | 1.043 g/cm³ |

| Flash Point | 145.1°C |

| Refractive Index | 1.506 |

This table is interactive. You can sort and filter the data.

Relevance as a Synthetic Target and Precursor in Chemical Research

This compound serves as a valuable precursor in the synthesis of more complex molecules. Its functional groups—the hydroxyl group and the electron-rich aromatic ring—provide reactive sites for a variety of chemical transformations. For instance, the hydroxyl group can be oxidized to a ketone, and the aromatic ring can undergo electrophilic substitution reactions. These reactions allow for the elaboration of the carbon skeleton and the introduction of new functionalities, making it a key intermediate in the synthesis of various target compounds.

Occurrence and Isolation from Natural Sources (as related phenylbutanoids)

While this compound itself is primarily a synthetic compound, structurally related phenylbutanoids are found in nature, particularly in the plant kingdom. For example, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol is a naturally occurring phenylbutanoid isolated from plant species such as Zingiber cassumunar and Orophea yunnanensis. chemfaces.com This natural analog shares the same carbon skeleton and dimethoxyphenyl group, differing in the presence of a double bond in the butyl chain. The study of these natural products provides insights into biosynthetic pathways and potential biological activities, which can, in turn, inspire the synthesis and investigation of related compounds like this compound. Research has also identified other phenylbutanoids from the rhizomes of Zingiber cassumunar, some of which have shown inhibitory effects on nitric oxide production. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 54419-22-6 | C12H18O3 |

| (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | 69768-97-4 | C12H16O3 |

| 1-Butanol | 71-36-3 | C4H10O |

| 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 | C11H16O2 |

| 1-(3,4-Dimethylphenyl)butan-1-one | Not Available | C12H16O |

| 4-(3,4-Dimethoxyphenyl)butan-2-one | 6302-60-9 | C12H16O3 |

| (E)-1-(3,4-dimethoxyphenyl)but-1-ene | Not Available | C12H16O2 |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKASWWHFEGBUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306282 | |

| Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-22-6 | |

| Record name | NSC174871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Butan 1 Ol

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 1-(3,4-dimethoxyphenyl)butan-1-ol can be achieved through various synthetic routes. These methods primarily involve the formation of a key carbon-carbon bond, often by reacting a nucleophilic organometallic reagent with an electrophilic carbonyl compound.

Grignard Reagent-Mediated Approaches

A prominent and widely utilized method for synthesizing this compound and its analogs involves the use of Grignard reagents. researchgate.netsigmaaldrich.com These organomagnesium halides, with the general formula RMgX, are potent nucleophiles and readily add to the carbonyl group of aldehydes and ketones. sigmaaldrich.com

Specifically, the synthesis of this compound can be accomplished through the reaction of 3,4-dimethoxybenzaldehyde (B141060) with a butylmagnesium halide, such as butylmagnesium bromide. google.com In this reaction, the nucleophilic butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the secondary alcohol, this compound. libretexts.org The general reactivity of organohalides towards magnesium to form Grignard reagents follows the order of I > Br > Cl > F. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 3,4-Dimethoxybenzaldehyde | Butylmagnesium Halide | This compound |

Pathways Involving Structurally Related Carbonyl Compounds

An alternative strategy for forming the carbon framework of this compound begins with a structurally related ketone, 1-(3,4-dimethoxyphenyl)butan-1-one. This ketone already possesses the required carbon skeleton. The synthesis of this precursor can be achieved through methods like the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with butanoyl chloride in the presence of a Lewis acid catalyst. Once 1-(3,4-dimethoxyphenyl)butan-1-one is obtained, the subsequent step involves the reduction of the ketone functionality to the desired secondary alcohol.

Reduction of Carbonyl Precursors

The conversion of the carbonyl group in precursors like 1-(3,4-dimethoxyphenyl)butan-1-one into a hydroxyl group is a critical step in many synthetic routes to this compound. This transformation is typically achieved through reduction reactions.

Catalytic Hydrogenation of Ketones

Catalytic hydrogenation is a method that can be employed for the reduction of ketones to secondary alcohols. docbrown.info This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comyoutube.com For the synthesis of 1-(3,4-dimethoxyphenyl)ethanol, a related compound, heterogeneous catalytic hydrogenation of 3',4'-dimethoxyacetophenone (B42557) using a Raney-nickel catalyst has been reported. google.com This method is often favored in industrial settings due to the typically high yields and the ease of separation of the catalyst from the reaction mixture. The reaction is generally exothermic, and the choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. youtube.com It is important to note that catalytic hydrogenation can also reduce other unsaturated functional groups, such as carbon-carbon double bonds, if present in the molecule. chemistrysteps.com

Hydride Reagent-Mediated Reductions

The reduction of ketones to alcohols is very commonly achieved using hydride-donating reagents. chemistrysteps.com The most frequently used reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comyoutube.com Both reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. docbrown.infoyoutube.com

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. libretexts.orgchemistrysteps.com It is capable of reducing aldehydes and ketones to their corresponding alcohols. libretexts.orgdocbrown.info Reductions with NaBH₄ are often carried out in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.org The reaction with 1-(3,4-dimethoxyphenyl)butan-1-one would yield this compound.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com It can reduce a wider range of carbonyl-containing functional groups, including esters and carboxylic acids, to alcohols. libretexts.orgchemistrysteps.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with water. libretexts.orgchemistrysteps.com The reduction of 1-(3,4-dimethoxyphenyl)butan-1-one with LiAlH₄ would also produce this compound. Given that both reagents achieve the desired transformation from the ketone, the choice between NaBH₄ and LiAlH₄ often depends on the presence of other functional groups in the molecule that need to be preserved. chemistrysteps.com

| Carbonyl Precursor | Reducing Agent | Product |

| 1-(3,4-Dimethoxyphenyl)butan-1-one | Catalytic Hydrogenation (H₂/Catalyst) | This compound |

| 1-(3,4-Dimethoxyphenyl)butan-1-one | Sodium Borohydride (NaBH₄) | This compound |

| 1-(3,4-Dimethoxyphenyl)butan-1-one | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Hydrogenation of Unsaturated Analogues

Another synthetic approach involves the hydrogenation of an unsaturated analogue, such as 4-(3,4-dimethoxyphenyl)but-3-en-1-ol (B1217941). nih.gov This compound contains a carbon-carbon double bond in conjugation with the aromatic ring. The synthesis of this unsaturated alcohol could potentially be achieved through the reduction of the corresponding α,β-unsaturated ketone, 1-(3,4-dimethoxyphenyl)prop-2-enone (a chalcone), which can be prepared by the condensation of 3,4-dimethoxyacetophenone and formaldehyde. mdpi.com

The subsequent step would involve the selective hydrogenation of the carbon-carbon double bond in 4-(3,4-dimethoxyphenyl)but-3-en-1-ol to yield the target compound, this compound. This can be achieved using catalytic hydrogenation. Careful selection of the catalyst and reaction conditions would be crucial to selectively reduce the alkene without affecting the alcohol functionality or the aromatic ring. For instance, palladium on carbon (Pd/C) is a common catalyst for such transformations. tandfonline.com The hydrogenation of 1,3-butadiene, for example, can lead to various butene and butane (B89635) products depending on the catalyst and conditions. nih.gov

| Unsaturated Analogue | Reaction | Product |

| 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol | Catalytic Hydrogenation | This compound |

Reduction of Alkynyl Precursors

The synthesis of this compound can be conceptually approached through the reduction of an alkynyl precursor. A logical, though not widely documented, pathway would involve the hydrogenation of a molecule such as 1-(3,4-dimethoxyphenyl)but-3-yn-1-ol. This method would require the reduction of the carbon-carbon triple bond to a saturated carbon-carbon single bond.

Standard catalytic hydrogenation conditions are typically employed for such transformations. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Key Catalysts and Conditions:

Palladium on Carbon (Pd/C): A common and effective catalyst for the complete reduction of alkynes to alkanes.

Platinum(IV) oxide (PtO₂, Adams' catalyst): Another powerful catalyst for hydrogenation that ensures full saturation of the alkyne.

Nickel Catalysts: Formulations like Raney Nickel or Nickel/Alumina-Silica (Ni/Al₂O₃-SiO₂) can also be utilized for the hydrogenation of alkynes to the corresponding saturated alcohols.

The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, under a pressurized atmosphere of hydrogen. The complete reduction of the alkyne functionality provides a direct route to the saturated alcohol backbone of the target molecule.

Reduction of Alkenyl Precursors

A more common strategy involves the reduction of an unsaturated alkenyl precursor, such as 1-(3,4-dimethoxyphenyl)but-2-en-1-ol or its conjugated isomer. The core of this method is the catalytic hydrogenation of the carbon-carbon double bond to yield the corresponding saturated butanol derivative. This is a fundamental and widely used transformation in organic synthesis.

The process involves reacting the alkenyl alcohol with hydrogen gas over a heterogeneous catalyst. The choice of catalyst can influence the reaction conditions required.

Table 1: Catalysts for Alkenyl Precursor Reduction

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1-10 atm), Room Temp, Ethanol/Methanol | Highly efficient and widely used for C=C bond reduction. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Room Temp, Acetic Acid/Ethanol | Very active catalyst, suitable for a broad range of substrates. |

| Raney Nickel | H₂ (high pressure), Elevated Temp, Ethanol | A cost-effective option, though often requires more forcing conditions. |

The chemoselectivity of this reaction is generally high, with the carbon-carbon double bond being reduced in preference to the aromatic ring or the alcohol functionality, especially under mild conditions.

Enantioselective Synthesis Approaches

For applications requiring a specific stereoisomer of this compound, enantioselective synthesis is crucial. These methods aim to produce either the (R)- or (S)-enantiomer in high optical purity, typically by reducing the prochiral ketone, 3',4'-dimethoxybutyrophenone (B1359858).

Asymmetric Catalytic Hydrogenation of Ketones

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for producing chiral alcohols from prochiral ketones. wikipedia.org This technique utilizes a chiral transition metal catalyst, which facilitates the delivery of hydrogen to one face of the ketone preferentially, leading to an excess of one enantiomer.

The most successful catalysts for this transformation are typically based on ruthenium, rhodium, or iridium complexed with chiral ligands. wikipedia.orgsigmaaldrich.com Noyori-type catalysts, which feature a Ru(II) center coordinated to a chiral bisphosphine ligand (like BINAP) and a chiral diamine, are particularly effective for the asymmetric hydrogenation of aryl ketones. uwindsor.ca

The reaction involves dissolving the ketone (3',4'-dimethoxybutyrophenone) in a suitable solvent, often an alcohol like isopropanol, and subjecting it to hydrogen gas under pressure in the presence of a catalytic amount of the chiral complex. wikipedia.org

Table 2: Chiral Ligands for Asymmetric Hydrogenation of Ketones

| Ligand Family | Metal | Typical Enantiomeric Excess (ee) | Reference |

| BINAP | Ruthenium (Ru) | >95% | wikipedia.org |

| (S,S)-TsDPEN | Ruthenium (Ru) | >98% | sigmaaldrich.com |

| Oxazaborolidine (CBS) | Boron (B) | 91-98% | nih.gov |

| Chiral Amino Alcohols | Rhodium (Rh), Iridium (Ir) | >90% | wikipedia.org |

These reactions are highly sought after in industrial processes due to the low catalyst loading required, high yields, and exceptional levels of enantioselectivity.

Chiral Auxiliary-Mediated Transformations

An alternative, more classical approach to enantioselective synthesis involves the use of a chiral auxiliary. In this method, the prochiral ketone is first reacted with a chiral molecule (the auxiliary) to form a diastereomeric intermediate. The key carbonyl group is then reduced in a diastereoselective manner, where the existing stereocenter of the auxiliary directs the incoming hydride reagent to a specific face. Finally, the chiral auxiliary is cleaved to release the desired enantiomerically enriched alcohol.

While effective, this method is a multi-step process and is less atom-economical than catalytic methods due to the need for stoichiometric amounts of the chiral auxiliary. rsc.org

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net This approach utilizes enzymes, either as isolated preparations or within whole microbial cells, to perform the enantioselective reduction of the prochiral ketone. nih.gov

Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are the enzymes responsible for this transformation. researchgate.net They use a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the source of hydride. acs.org When using whole cells, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms, the cofactor is continuously regenerated by the cell's own metabolic processes. nih.govnih.gov

The reduction of 3',4'-dimethoxybutyrophenone using a suitable ketoreductase can afford the corresponding (R)- or (S)-alcohol with very high enantiomeric excess (>99% ee) and high conversion rates. acs.org These reactions are performed in aqueous media under mild temperature and pH conditions, making them environmentally benign. researchgate.netnih.gov The choice between obtaining the (R)- or (S)-enantiomer can often be controlled by selecting an appropriate enzyme, as both (R)- and (S)-selective KREDs are available. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dimethoxyphenyl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments provide fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 1-(3,4-dimethoxyphenyl)butan-1-ol is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals reveals the relative number of protons in each environment. The chemical shifts are influenced by the electron density around the protons, with electronegative groups like oxygen causing a downfield shift to higher ppm values. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing crucial connectivity information as described by the n+1 rule.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, where each line corresponds to a unique carbon environment. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, providing clear evidence for the presence of aromatic, aliphatic, and oxygen-substituted carbons.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton NMR) Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-α (CH-OH) | 4.5 - 4.7 | Triplet (t) | 1H |

| H-β (CH₂) | 1.6 - 1.8 | Multiplet (m) | 2H |

| H-γ (CH₂) | 1.3 - 1.5 | Sextet | 2H |

| H-δ (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

| Ar-H | 6.8 - 7.0 | Multiplet (m) | 3H |

| OCH₃ | 3.8 - 3.9 | Singlet (s) | 6H |

¹³C NMR (Carbon NMR) Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-δ (CH₃) | ~14 |

| C-γ (CH₂) | ~19 |

| C-β (CH₂) | ~40 |

| C-α (CH-OH) | ~75 |

| OCH₃ | ~56 |

| Ar-C | 110 - 120 |

Two-dimensional (2D) NMR techniques are powerful tools for establishing atomic connectivity within a molecule by correlating signals from different nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For this compound, COSY would show cross-peaks connecting the signals of H-α, H-β, H-γ, and H-δ, confirming the linear butan-1-ol chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides a definitive link between the ¹H and ¹³C assignments. For instance, the proton signal at ~4.6 ppm (H-α) would show a cross-peak to the carbon signal at ~75 ppm (C-α).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying connections across quaternary (non-protonated) carbons and heteroatoms. Key correlations would include those from the methoxy (B1213986) protons (-OCH₃) to the aromatic carbons C-3 and C-4, and from the H-α proton to the aromatic ring carbons, thus confirming the attachment point of the butanol chain to the dimethoxyphenyl ring.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity or concentration of a substance without requiring an identical reference standard of the analyte. mdpi.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk

To assess the purity of this compound, a certified internal standard of known purity is added in a precisely weighed amount to a known mass of the analyte sample. sigmaaldrich.com Key considerations for an accurate qNMR experiment include:

Selecting an internal standard with signals that are resolved from all analyte signals.

Ensuring complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (typically 5 to 7 times the longest spin-lattice relaxation time, T₁).

Obtaining a high signal-to-noise ratio for accurate integration.

The purity of the analyte (Pₓ) can be calculated using the following equation:

Pₓ = (Iₓ / Iₛₜd) × (Nₛₜd / Nₓ) × (Mₓ / Mₛₜd) × (mₛₜd / mₓ) × Pₛₜd

Where:

I = Integrated signal area

N = Number of protons generating the signal

M = Molar mass

m = mass

P = Purity

x = Analyte (this compound)

std = Internal Standard

This method allows for a direct, accurate, and SI-traceable determination of the compound's purity. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). It is an effective tool for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. libretexts.orglibretexts.org

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3550 - 3200 (broad) | O-H stretch | Alcohol |

| 3000 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

The most prominent feature would be the broad, strong absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to intermolecular hydrogen bonding. libretexts.org Sharp peaks corresponding to aliphatic C-H stretching would confirm the butyl chain, while absorptions for aromatic C=C and C-H bonds, along with strong C-O stretching signals, would confirm the dimethoxyphenyl moiety.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (210.27 g/mol ). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org

For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. savemyexams.comlibretexts.org

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, the most favorable alpha-cleavage would involve the loss of a propyl radical (•C₃H₇), leading to a stable, resonance-stabilized fragment containing the dimethoxybenzyl group at m/z 181.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) under ionization conditions. This would result in a fragment ion at m/z 192 (M-18).

Other Fragments: Other significant peaks would correspond to the dimethoxyphenyl group itself or fragments arising from cleavage within the butyl chain. For example, a fragment at m/z 151 could correspond to the dimethoxybenzyl cation.

X-ray Crystallography for Crystalline Derivatives and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate a three-dimensional electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

While obtaining a suitable single crystal of the parent compound this compound might be challenging, the technique can be applied to a suitable crystalline derivative. researchgate.net The structural data obtained would provide an unambiguous confirmation of the compound's constitution and conformation in the solid state.

Furthermore, since this compound is a chiral molecule (the C-1 carbon is a stereocenter), X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by co-crystallizing the compound with a chiral resolving agent of known absolute configuration or by synthesizing a derivative containing an atom with anomalous scattering properties. The resulting crystallographic data allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center.

Stereochemical Investigations of 1 3,4 Dimethoxyphenyl Butan 1 Ol

Chiral Center Characterization at the C-1 Position

The carbon atom at the C-1 position of 1-(3,4-dimethoxyphenyl)butan-1-ol is a chiral center. libretexts.org This is because it is bonded to four distinct groups: a hydroxyl (-OH) group, a hydrogen (-H) atom, a propyl (-CH2CH2CH3) group, and a 3,4-dimethoxyphenyl group. The presence of this single stereocenter means the molecule can exist as a pair of non-superimposable mirror images, called enantiomers. libretexts.orguomustansiriyah.edu.iqquora.com These enantiomers are designated as (R)- and (S)-1-(3,4-dimethoxyphenyl)butan-1-ol based on the spatial arrangement of the groups around the chiral C-1 carbon. This three-dimensional structure is crucial as it dictates how each enantiomer interacts with other chiral molecules and with plane-polarized light.

Enantiomeric Excess (ee) Determination Methodologies

Determining the enantiomeric excess (ee) is essential for assessing the purity of a sample containing a chiral compound. For this compound, both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for this analysis. nih.gov

Chiral HPLC is a widely used technique for separating and quantifying the enantiomers of this compound. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and, therefore, their separation. mz-at.decsfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for this purpose. csfarmacie.cz For instance, a Lux cellulose-2 column has been successfully used to resolve the enantiomers. The choice of mobile phase, often a mixture of an alkane like hexane (B92381) with an alcohol such as ethanol (B145695) or isopropanol, is critical for achieving optimal separation. nih.gov The enantiomeric excess is quantified by comparing the integrated peak areas of the two separated enantiomers in the resulting chromatogram. nih.gov

Exemplary Chiral HPLC Conditions:

| Parameter | Condition |

| Chiral Stationary Phase | Lux cellulose-2 |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol |

| Detection | UV |

Chiral GC is another powerful method for the enantiomeric separation of volatile compounds like this compound. To enhance volatility and improve separation, the alcohol is often derivatized, for example, by converting the hydroxyl group into an ester. uni-muenchen.de

The separation is achieved using a capillary column coated with a chiral stationary phase, frequently a derivatized cyclodextrin (B1172386). gcms.czsigmaaldrich.comresearchgate.net These cyclodextrin-based CSPs, such as those with permethylated or other modified structures, create a chiral environment where the enantiomeric derivatives exhibit different interactions, leading to their separation. uni-muenchen.desigmaaldrich.com A flame ionization detector (FID) is commonly used for detection, and the enantiomeric excess is determined from the relative peak areas. uni-muenchen.de

Typical Chiral GC Conditions:

| Parameter | Condition |

| Derivatization | Often required (e.g., acylation) |

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., permethylated β-cyclodextrin) |

| Detector | Flame Ionization Detector (FID) |

Conformational Analysis and Stereoisomer Interconversion Dynamics of this compound

The rotation around the C-C and C-O bonds in this compound is not entirely free. It is hindered by torsional strain and steric interactions between adjacent atoms and groups. This results in a potential energy surface with several minima, corresponding to stable conformations, and maxima, representing the energy barriers to rotation.

Conformational Preferences

The presence of the bulky 3,4-dimethoxyphenyl group and the hydroxyl group on the same carbon atom significantly influences the conformational landscape. It is anticipated that the molecule will adopt conformations that minimize steric hindrance. For instance, staggered conformations around the C1-C2 bond of the butyl chain are expected to be more stable than eclipsed conformations.

Furthermore, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the methoxy (B1213986) groups' oxygen atoms on the aromatic ring could play a role in stabilizing certain conformations. The likelihood of such interactions would depend on the rotational state around the C1-Cα bond.

Based on studies of similar phenyl-substituted alcohols, the phenyl group's orientation relative to the rest of the molecule is a critical factor. For example, in 1-phenyl-1-propanol, the extent of intermolecular hydrogen bonding is influenced by the steric hindrance of the phenyl group. This suggests that in this compound, the dimethoxyphenyl group will also sterically influence intermolecular interactions.

The table below illustrates a hypothetical distribution of conformer populations at equilibrium, based on calculated relative energies for a generic 1-aryl-1-alkanol. These values are for illustrative purposes and the actual values for this compound would require specific computational or experimental determination.

| Conformer | Dihedral Angle (Ar-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0 | ~60 |

| Gauche (+) | ~+60° | 0.5 | ~20 |

| Gauche (-) | ~-60° | 0.5 | ~20 |

This table is illustrative and based on general principles of conformational analysis for similar molecules.

Stereoisomer Interconversion

As a chiral molecule, this compound can exist as a pair of enantiomers, (R)-1-(3,4-dimethoxyphenyl)butan-1-ol and (S)-1-(3,4-dimethoxyphenyl)butan-1-ol. The interconversion of these stereoisomers requires the breaking and reforming of a covalent bond at the chiral center, which is a high-energy process and does not occur under normal conditions.

However, the term interconversion can also refer to the process of racemization, where a sample of a pure enantiomer is converted into a mixture of both enantiomers. This can occur under specific chemical conditions, for example, through a mechanism that temporarily removes the chirality of the molecule. For alcohols, this could potentially happen via an oxidation-reduction sequence or through the formation of a carbocation intermediate at the chiral center under strongly acidic conditions.

The dynamics of such interconversions, if they were to occur, can be studied using techniques like dynamic chromatography. In this method, the enantiomers are separated on a chiral stationary phase, and if interconversion occurs on the timescale of the separation, a characteristic elution profile with a plateau between the two enantiomer peaks is observed. psu.edunih.gov The rate of interconversion and the associated energy barrier can be determined from these profiles. psu.edu

The energy barrier for the racemization of a chiral alcohol is typically high, reflecting the stability of the covalent bonds at the chiral center. The table below provides hypothetical energy barriers for racemization under different catalytic conditions, illustrating how the rate of interconversion is highly dependent on the chemical environment.

| Condition | Proposed Mechanism | Illustrative Energy Barrier (kcal/mol) |

| Neutral, Thermal | Homolytic Cleavage | > 80 |

| Strongly Acidic | Carbocation Formation | 25 - 35 |

| Oxidative/Reductive | Ketone Intermediate | Dependent on reagents |

This table presents hypothetical data to illustrate the concept of energy barriers to racemization.

Chemical Reactivity and Transformation Studies of 1 3,4 Dimethoxyphenyl Butan 1 Ol

Reactions at the Hydroxyl Group

The secondary benzylic alcohol functionality in 1-(3,4-Dimethoxyphenyl)butan-1-ol is a key site for chemical transformations, including oxidation, esterification, and etherification reactions.

Oxidation Reactions (e.g., to 1-(3,4-Dimethoxyphenyl)butan-1-one)

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 1-(3,4-Dimethoxyphenyl)butan-1-one. This transformation is a common and crucial step in organic synthesis. Several reagents can be employed to achieve this oxidation, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. masterorganicchemistry.comlibretexts.orgchadsprep.com

Milder oxidizing agents are generally preferred to avoid over-oxidation or side reactions involving the activated aromatic ring. Common and effective methods include:

Manganese Dioxide (MnO₂): As a mild oxidant, activated manganese dioxide is highly selective for the oxidation of benzylic and allylic alcohols. commonorganicchemistry.comjove.commychemblog.com The reaction is typically carried out by stirring the alcohol with an excess of solid MnO₂ in a non-polar solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net

Pyridinium Chlorochromate (PCC): PCC is a versatile and reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.comtandfonline.comresearchgate.net The reaction is usually performed in dichloromethane (DCM) at room temperature. masterorganicchemistry.com One of the key advantages of PCC is that it operates under anhydrous conditions, preventing the over-oxidation of aldehydes to carboxylic acids. libretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.comalfa-chemistry.comnumberanalytics.com The Swern oxidation is known for its exceptionally mild reaction conditions, typically conducted at low temperatures (e.g., -78 °C), making it suitable for substrates with sensitive functional groups. organic-chemistry.orgadichemistry.com

Table 1: Common Reagents for the Oxidation of this compound

| Reagent | Typical Solvent | Temperature | Key Features |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild and selective for benzylic alcohols. commonorganicchemistry.comjove.commychemblog.comcommonorganicchemistry.comresearchgate.net |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good yields, avoids over-oxidation. masterorganicchemistry.comlibretexts.orgchadsprep.comtandfonline.comresearchgate.net |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temp | Very mild conditions, high tolerance for other functional groups. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.comalfa-chemistry.comnumberanalytics.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification to produce a variety of derivatives.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. Common methods include:

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org

Reaction with Acyl Chlorides: A more reactive method involves treating the alcohol with an acyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. pearson.comiiste.orgdocbrown.info

Etherification involves the formation of an ether linkage. A prominent method is the Williamson Ether Synthesis , where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.comfrancis-press.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Pyridine | Ester |

Reactions of the Aromatic Moiety

The 3,4-dimethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are activating and direct incoming electrophiles to specific positions on the ring.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

The two methoxy groups on the phenyl ring are ortho, para-directing. commonorganicchemistry.com In this compound, the potential sites for electrophilic attack are C-2, C-5, and C-6.

C-5 position: This position is para to the methoxy group at C-4 and meta to the methoxy group at C-3, making it electronically favored.

C-6 position: This position is ortho to the methoxy group at C-1 and is also an electronically favorable site for substitution.

C-2 position: While ortho to the methoxy group at C-1, this position is sterically hindered by the adjacent methoxy group and the butanol side chain, making substitution less likely.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly a mixture of the 5- and 6-substituted products. The exact ratio of these isomers can be influenced by the nature of the electrophile and the reaction conditions. jove.commychemblog.comresearchgate.net For instance, in Friedel-Crafts alkylation of 1,4-dimethoxybenzene, disubstitution can occur due to the activating nature of the alkyl group. miracosta.edumnstate.edu Nitration of similar electron-rich aromatic compounds can also be achieved under various conditions, with regioselectivity being a key consideration. nih.govfrontiersin.orgresearchgate.net

Functional Group Interconversions on the Phenyl Ring

A significant functional group interconversion for the 3,4-dimethoxyphenyl moiety is the cleavage of the methyl ethers to form the corresponding catechol (3,4-dihydroxyphenyl) derivative. This transformation is valuable as it can modulate the biological activity and provides a handle for further derivatization.

A common and effective reagent for this demethylation is boron tribromide (BBr₃) . mdma.chresearchgate.netnih.govorgsyn.orggvsu.edu The reaction is typically performed in an anhydrous solvent like dichloromethane at low temperatures. Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl group. Generally, one equivalent of BBr₃ is used per methoxy group. mdma.ch The resulting dihydroxy compound is 1-(3,4-dihydroxyphenyl)butan-1-ol. A related compound, 1-(3,4-Dihydroxyphenyl)butan-1-one, is also known, suggesting that such transformations are feasible on this chemical scaffold. chemicalbook.comnih.govchemicalbook.com

Derivatization for Analytical or Synthetic Applications

Derivatization of this compound is performed to either enhance its properties for analytical detection or to create new molecules for synthetic purposes.

For analytical applications, particularly in gas chromatography (GC), the polarity of the hydroxyl group can lead to poor peak shape and thermal instability. researchgate.netgcms.cz To address this, the alcohol can be converted into a more volatile and stable derivative. libretexts.org A common method is silylation , where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.netlibretexts.orgresearch-solution.com This is often achieved by reacting the alcohol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS). researchgate.netlibretexts.org Other derivatization techniques for alcohols include acylation to form esters. libretexts.org

For synthetic applications, the derivatives created through the reactions described above (e.g., ketones, esters, ethers, and catechols) serve as versatile intermediates for the construction of more complex molecules. For instance, the ketone derivative, 1-(3,4-Dimethoxyphenyl)butan-1-one, can be a precursor for various heterocyclic compounds. libretexts.org The hydroxyl group also allows for the attachment of the molecule to other scaffolds, for example, in the synthesis of PROTAC linkers. wikipedia.org

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

The chemical behavior of this compound is dictated by the interplay of its functional groups: the secondary alcohol and the electron-rich dimethoxy-substituted aromatic ring. Mechanistic studies, often drawing parallels from structurally similar alcohols, have elucidated the pathways of its key reactions, particularly in acid-catalyzed and oxidative transformations. These investigations reveal a series of reactive intermediates that govern the distribution of final products.

A primary reaction pathway for this compound is acid-catalyzed dehydration. The mechanism for this transformation is analogous to that of other secondary alcohols like butan-2-ol and involves a three-stage process. chemguide.co.uklibretexts.org The initial step is the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. chemguide.co.uklibretexts.org Subsequently, the loss of a water molecule results in the formation of a secondary carbocation at the benzylic position. chemguide.co.uklibretexts.org This carbocation is significantly stabilized by resonance with the electron-donating 3,4-dimethoxyphenyl group.

The final step in the dehydration mechanism involves the deprotonation of the carbocation by a base (such as water or the conjugate base of the acid catalyst) to form an alkene. chemguide.co.uklibretexts.org The regioselectivity of this step is crucial in determining the product distribution. Abstraction of a proton from the adjacent methylene (B1212753) group (C2) leads to the formation of (E/Z)-1-(3,4-dimethoxyphenyl)but-1-ene. Alternatively, removal of a proton from the methyl group (C3) is not a primary consideration as it would require a hydride shift to form a less stable primary alkene.

A significant mechanistic feature in the dehydration of analogous primary alcohols like butan-1-ol is the potential for carbocation rearrangement. doubtnut.comaskfilo.com While this compound is a secondary alcohol, the stability of the initially formed benzylic carbocation makes a hydride shift less likely than in the case of simple alkyl alcohols. The stability of the benzylic carbocation, enhanced by the methoxy groups, favors direct deprotonation to yield the conjugated alkene.

In the context of oxidative transformations, the reaction mechanisms can be more complex and are influenced by the specific oxidizing agent employed. Drawing an analogy from the enzymatic oxidation of structurally related compounds like 1-(3′,4′-dimethoxyphenyl)propene by lignin (B12514952) peroxidase (LiP) in the presence of hydrogen peroxide, a plausible pathway for the oxidation of this compound can be inferred. mdpi.com Such a reaction would likely initiate with a one-electron oxidation of the dimethoxy-substituted ring to form a cation radical species. mdpi.com This highly reactive intermediate can then undergo further reactions, such as the addition of water or molecular oxygen, leading to the formation of hydroperoxy intermediates. mdpi.com Subsequent cleavage of the side chain could ultimately yield products such as 3,4-dimethoxybenzaldehyde (B141060). mdpi.com

The table below summarizes the key proposed intermediates in the transformation of this compound based on analogous reaction mechanisms.

| Reaction Type | Proposed Intermediate | Subsequent Transformation |

| Acid-Catalyzed Dehydration | 1-(3,4-Dimethoxyphenyl)butyl-1-ylium (secondary carbocation) | Deprotonation to form (E/Z)-1-(3,4-dimethoxyphenyl)but-1-ene |

| Oxidative Cleavage | This compound cation radical | Addition of oxygen/water, leading to hydroperoxy intermediates and potential C-C bond cleavage |

It is important to note that computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of similar compounds. mdpi.com These studies help in characterizing the energetics of the reaction pathway, including the stability of intermediates and the heights of activation barriers for transition states. mdpi.com For instance, in the LiP-catalyzed oxidation of 1-(3′,4′-dimethoxyphenyl)propene, DFT calculations have been used to map out a multi-step reaction involving radical species, bond transformations, and additions of water and oxygen. mdpi.com A similar approach could provide detailed insights into the mechanistic nuances of reactions involving this compound.

Theoretical and Computational Chemistry Studies on 1 3,4 Dimethoxyphenyl Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a route to solving the Schrödinger equation for a given molecule to determine its electronic structure and other properties. smu.edu

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov Instead of dealing with the complex wave function, DFT focuses on the electron density, which simplifies calculations significantly without a major loss of accuracy. nih.gov

Geometry optimization is one of the most common applications of DFT. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov For 1-(3,4-Dimethoxyphenyl)butan-1-ol, this would mean determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The optimization process is iterative, adjusting the atomic coordinates until an energy minimum on the potential energy surface is located.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set. science.govnih.gov

Functionals : The functional defines the relationship between the electron density and the exchange-correlation energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used for organic molecules because it provides a good balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies. science.govclinicsearchonline.orgexplorationpub.com

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy of the calculation. Pople-style basis sets are common, such as 6-31G and 6-311++G(d,p). chemrxiv.org The 6-31G basis set is often suitable for initial, less computationally demanding optimizations. chemrxiv.org For higher accuracy, larger basis sets like 6-311++G(d,p) are employed. clinicsearchonline.org The additions in this basis set account for polarization (d,p), which allows for anisotropic distortion of atomic orbitals, and diffuse functions (++), which are important for describing the electron density far from the nucleus. clinicsearchonline.orgresearchgate.net

Table 1: Comparison of Common Functionals and Basis Sets

| Component | Type | Description | Common Use |

|---|---|---|---|

| B3LYP | Hybrid Functional | Combines exact Hartree-Fock exchange with DFT exchange-correlation. science.gov | A popular choice for a wide range of applications in organic chemistry due to its proven reliability and efficiency. explorationpub.com |

| 6-31G | Basis Set | A split-valence double-zeta basis set. | Often used for preliminary geometry optimizations and for large molecular systems where computational cost is a factor. chemrxiv.org |

| 6-311++G(d,p) | Basis Set | A split-valence triple-zeta basis set with diffuse and polarization functions. clinicsearchonline.org | Employed for high-accuracy calculations of energies, electronic properties, and vibrational frequencies. clinicsearchonline.orgresearchgate.net |

Electronic Structure Analysis

Once the geometry of this compound is optimized, DFT can be used to analyze its electronic properties, which are crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity and stability. wikipedia.orgpmf.unsa.ba

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. wikipedia.orgpmf.unsa.ba

Studies on various organic molecules show that the HOMO-LUMO gap generally decreases as the size of the conjugated system increases. frontiersin.org For this compound, the analysis would focus on how the dimethoxybenzene ring influences the energies of these frontier orbitals.

Table 2: Information Derived from FMO Analysis

| Parameter | Definition | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | An indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. wikipedia.orgpmf.unsa.ba |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. clinicsearchonline.org It is plotted on the surface of the molecule's electron density. Different colors are used to represent regions of varying electrostatic potential.

Red/Orange/Yellow : These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen.

Blue : This color indicates regions of positive electrostatic potential, which are electron-deficient. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (like the hydroxyl hydrogen).

Green : This color represents regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich oxygen atoms of the methoxy (B1213986) and hydroxyl groups as red or yellow regions, and the hydrogen atom of the hydroxyl group as a blue region, identifying them as key sites for intermolecular interactions. clinicsearchonline.org

Vibrational Frequency Calculations and Theoretical Spectral Interpretation

After geometry optimization confirms that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies), vibrational frequency calculations can be performed. mdpi.com These calculations predict the frequencies of the fundamental modes of molecular vibration.

The results of these calculations are used to generate a theoretical infrared (IR) and Raman spectrum. umsystem.edu By comparing the calculated spectrum with an experimentally obtained one, researchers can:

Confirm the molecular structure : A good match between theoretical and experimental spectra supports the calculated geometry.

Assign spectral bands : Theoretical calculations help assign specific absorption bands in the experimental spectrum to particular vibrational modes (e.g., O-H stretch, C-O stretch, aromatic C-H bend). mdpi.com

It is common practice to apply a scaling factor to the calculated frequencies. This is because theoretical calculations often overestimate vibrational frequencies due to the harmonic oscillator approximation and imperfections in the computational method. mdpi.com The scaled theoretical frequencies typically show excellent agreement with experimental values. clinicsearchonline.org

Computational Modeling of Reaction Mechanisms

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, while specific computational studies on its reaction mechanisms are not extensively documented in the literature, the principles and methodologies can be inferred from studies on analogous compounds and relevant chemical transformations. Density Functional Theory (DFT) is a prominent computational method employed for modeling reaction profiles, predicting reactivities, and comparing various mechanistic pathways. Such computational investigations are crucial for understanding reaction kinetics and thermodynamics, thereby aiding in the optimization of synthetic routes and the prediction of product distributions.

The formation of this compound typically involves the reduction of the corresponding ketone, 1-(3,4-dimethoxyphenyl)butan-1-one. Computational studies on the reduction of similar aromatic ketones, such as acetophenone, provide a framework for understanding the potential mechanisms involved. These studies often evaluate different reaction pathways, such as hydride transfer versus radical-based mechanisms, and calculate the associated energy barriers. For instance, DFT calculations can be used to model the free energy profiles of such reductions, providing valuable data on the transition states and intermediates.

Another area where computational modeling can be applied is in understanding the subsequent reactions of this compound, such as oxidation or dehydration. For example, a computational study on the lignin (B12514952) peroxidase-catalyzed Cα-Cβ cleavage of a related compound, 1-(3',4'-dimethoxyphenyl)propene, to form veratraldehyde, highlights the complexity of the reaction mechanism, involving several non-enzymatic steps. This study utilized DFT calculations to characterize the reaction pathway, identifying transition states and intermediates. Such an approach could be adapted to investigate the enzymatic or chemical degradation pathways of this compound.

The following table illustrates hypothetical data from a DFT study on the reduction of 1-(3,4-dimethoxyphenyl)butan-1-one to this compound via two different mechanisms, showcasing the type of information that can be obtained from such computational analyses.

| Reaction Step | Mechanism A: Direct Hydride Transfer | Mechanism B: Stepwise Electron-Proton Transfer |

| Reactants | 1-(3,4-dimethoxyphenyl)butan-1-one + [H]⁻ | 1-(3,4-dimethoxyphenyl)butan-1-one + e⁻ |

| Transition State 1 (TS1) | Characterized by the approach of the hydride to the carbonyl carbon. | Formation of a radical anion intermediate. |

| Activation Energy (TS1) (kcal/mol) | 15.2 | 18.5 |

| Intermediate | Not applicable | Radical anion of 1-(3,4-dimethoxyphenyl)butan-1-one |

| Relative Energy of Intermediate (kcal/mol) | - | -5.7 |

| Transition State 2 (TS2) | Not applicable | Protonation of the radical anion. |

| Activation Energy (TS2) (kcal/mol)** | - | 8.3 |

| Products | This compound anion | This compound |

| Overall Reaction Energy (kcal/mol) * | -25.8 | -22.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction were not found.

Furthermore, computational studies can explore the conformational landscape of the reactants, transition states, and products, which can significantly influence the stereoselectivity of a reaction. For para-substituted acetophenones, DFT studies have been conducted to investigate the barriers to internal rotation around the acetyl-phenyl ring, demonstrating the utility of computational methods in predicting conformational preferences.

Biochemical and Enzymatic Pathway Investigations of 1 3,4 Dimethoxyphenyl Butan 1 Ol Analogs

Role in Proposed Biosynthetic Routes of Natural Phenylbutanoids

While the specific biosynthetic pathway of 1-(3,4-dimethoxyphenyl)butan-1-ol is not yet fully elucidated, it is proposed to be derived from the general phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis is believed to start with the amino acid L-phenylalanine, which is converted to cinnamic acid. researchgate.net

Subsequent enzymatic reactions involving ligases and reductases are thought to extend the carbon chain and introduce the characteristic butyl moiety of phenylbutanoids. researchgate.net For instance, the biosynthesis of cinnamaldehyde, a key intermediate, involves the action of 4-coumarate-CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). researchgate.net It is hypothesized that analogs like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), a natural product isolated from plants such as Zingiber cassumunar and Zingiber montanum, are formed through a series of enzymatic modifications of such precursors. researchgate.netmedchemexpress.com The presence of the 3,4-dimethoxyphenyl group suggests the involvement of O-methyltransferases in the final steps of the biosynthesis. Further research is required to identify and characterize the specific enzymes responsible for the complete biosynthetic route of these phenylbutanoids.

Studies of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Active Site Binding, Receptor Ligand Mechanochemistry)

The biological activities of this compound analogs are intrinsically linked to their molecular interactions with proteins such as enzymes and receptors. Molecular docking studies have provided valuable insights into these interactions, particularly with enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). rsu.ac.thmdpi.commdpi.com

A notable study utilized blind docking simulations to compare the binding of (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) and (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (a close analog of the primary compound) to the active site of COX-2. rsu.ac.th The results indicated that DMPBD exhibited a more favorable binding orientation within the enzyme's active site compared to the buten-1-ol analog, which may explain the observed differences in their anti-inflammatory activities. rsu.ac.th The binding of these ligands within the hydrophobic channel of COX-2 is thought to be stabilized by interactions with key amino acid residues. nih.govjaper.in

The concept of transition-state analogue interactions with enzymes is also relevant. nih.govresearchgate.net Although not yet demonstrated for this compound itself, it is plausible that some of its analogs could act as transition-state analogues for certain enzymes, leading to potent and specific inhibition. These interactions are characterized by the inhibitor mimicking the geometry of the enzymatic transition state, resulting in tight binding. nih.gov

Table 1: Molecular Docking Results of Phenylbutanoid Analogs with COX-2

| Compound | Target Protein | Docking Energy (Kcal/mol) | Key Interacting Residues (Predicted) |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | COX-2 (1PXX) | -6.6 | Not specified |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | COX-2 (1PXX) | -6.4 | Not specified |

Data sourced from a blind docking study comparing the binding of DMPBD and its buten-1-ol analog to COX-2. rsu.ac.th

Elucidation of Intracellular Signaling Pathway Modulation (e.g., Kinase Activation, Gene Expression Regulation)

Analogs of this compound have been shown to modulate several key intracellular signaling pathways, which underpins their observed biological effects. A significant body of research points to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govresearchgate.net

Phenylbutanoids isolated from Zingiber cassumunar have demonstrated the ability to suppress the activation of the NF-κB pathway, which is a critical regulator of inflammatory responses and cell survival. nih.govxjtu.edu.cnresearchgate.net This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov

Furthermore, these compounds have been found to inhibit the phosphorylation of key MAPK proteins, including p38 and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net The MAPK pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. nih.gov

Conversely, in a different cellular context, the analog (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) was found to enhance the activation of ERK and p38 in B16F10 melanoma cells. researchgate.netresearchgate.net This activation led to an increase in the levels and nuclear localization of upstream stimulating factor-1 (USF1), which in turn enhanced the expression of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netresearchgate.net This highlights the context-dependent nature of the signaling modulation by these compounds.

The transcription factor CREB (cAMP response element-binding protein) is another important target. CREB is activated through phosphorylation by various kinases, including those in the MAPK pathway, and plays a crucial role in gene expression. nih.govresearchgate.net The modulation of upstream kinases by phenylbutanoid analogs suggests a potential indirect regulation of CREB activity.

Table 2: Effects of Phenylbutanoid Analogs on Intracellular Signaling Pathways

| Compound/Extract | Cell Line | Pathway Modulated | Observed Effect | Reference |

| Phenylbutenoid Extract (PE) from Z. cassumunar | RAW264.7 | NF-κB, p38, ERK, Akt | Inhibition of activation/phosphorylation | nih.govresearchgate.net |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | RAW264.7 | NF-κB | Inhibition of p65 translocation | nih.gov |

| (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB) | B16F10 | ERK, p38, USF1 | Enhanced activation/nuclear localization | researchgate.netresearchgate.net |

Investigations into Enzymatic Transformation Mechanisms (e.g., Oxidative Cleavage, Conjugation)

The metabolic fate of this compound and its analogs is determined by various enzymatic transformations. While the specific metabolic pathways for this compound are not fully detailed, studies on related structures provide insights into potential mechanisms.

One plausible transformation is carbonyl reduction. The metabolic conversion of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) to its corresponding alcohol, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), through carbonyl reduction has been well-documented. nih.gov It is therefore conceivable that the ketone precursor of this compound undergoes a similar enzymatic reduction to form the final alcohol.

Oxidative cleavage of the butenyl side chain is another potential metabolic route. Research on a related compound, 1-(3',4'-dimethoxyphenyl)propene, has shown that it can be enzymatically oxidized by lignin (B12514952) peroxidase, leading to the cleavage of the C-C bond in the propenyl side chain. nih.gov A similar mechanism could be involved in the degradation of phenylbutanoids with unsaturated side chains. The enzymatic degradation of other aromatic compounds has also been reported, suggesting that the aromatic ring of this compound could be a target for enzymatic modification. nih.gov

Furthermore, enzymatic hydrolysis of ester-containing analogs could occur. Enzymes such as suberinases have been shown to hydrolyze p-nitrophenyl esters, indicating that if this compound were to be esterified in vivo, these ester linkages could be cleaved by cellular esterases. nih.gov Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, are also common metabolic pathways for xenobiotics containing alcohol functionalities, which would increase their water solubility and facilitate excretion.

Advanced Analytical Methodologies for 1 3,4 Dimethoxyphenyl Butan 1 Ol in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and analysis of 1-(3,4-Dimethoxyphenyl)butan-1-ol, providing the necessary separation from matrix components and potential impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and the objectives of the analysis.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for the analysis of this compound due to the compound's polarity and the presence of a UV-absorbing chromophore (the dimethoxyphenyl group). A reversed-phase HPLC (RP-HPLC) setup is the most common and effective approach.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation by manipulating the mobile phase composition. For purity assessment, a gradient elution is often employed, where the concentration of the organic solvent in the mobile phase is increased over time. This ensures that impurities with a wide range of polarities are eluted and resolved from the main compound peak. Isocratic elution, using a constant mobile phase composition, can be employed for routine quantification once the separation parameters are optimized. austinpublishinggroup.com

Key HPLC Parameters:

Column: A C18 or C8 column is typically selected for the separation of moderately polar aromatic compounds. These columns provide a hydrophobic stationary phase for effective retention.

Mobile Phase: A mixture of water (often with a small amount of acid like phosphoric or formic acid to ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is standard. austinpublishinggroup.com

Detection: The dimethoxyphenyl ring in the analyte allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). The maximum absorbance (λmax) would likely be in the 270-280 nm range, typical for such aromatic systems.

Purity Analysis: Peak purity can be assessed using a DAD, which compares spectra across the peak to detect co-eluting impurities.

Table 1: Proposed HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Suitable for moderately polar analytes. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separation of aromatic compounds. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Provides good peak shape and resolution. |

| Elution | Gradient (e.g., 30% B to 90% B over 20 min) | Effective for purity assessment and separating impurities. |

| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |

| Detector | Diode Array Detector (DAD) | Allows for quantification and peak purity analysis at λmax (~275 nm). |

| Column Temp. | 30-40 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) separates compounds based on their boiling point and interaction with the stationary phase. Direct analysis of this compound by GC is possible, but the presence of the polar secondary hydroxyl group can lead to issues such as poor peak shape (tailing) and reduced thermal stability, potentially causing degradation in the hot injector or on the column. paint.org

For robust and reproducible GC analysis, derivatization of the hydroxyl group is highly recommended (see Section 8.2.3). researchgate.net However, if direct analysis is attempted, a low- to mid-polarity capillary column is appropriate. aocs.org GC is often coupled with a mass spectrometer (MS) for definitive identification based on the compound's mass spectrum and retention time.

Key GC Parameters:

Column: A fused-silica capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5, HP-5ms), is generally used. aocs.org

Injector: A split/splitless injector is standard. Splitless mode is used for trace analysis to maximize sensitivity, while split mode is used for higher concentrations to prevent column overload.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For structural confirmation and higher selectivity, a Mass Spectrometer (MS) is the detector of choice. aocs.org

Table 2: Proposed GC Parameters for this compound Analysis (Post-Derivatization)

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation and structural identification. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Standard, low-polarity column suitable for a wide range of derivatized analytes. |

| Injector Temp. | 250 - 280 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | Start at 100°C, ramp 10°C/min to 300°C | Separates analytes based on boiling points. |

| Carrier Gas | Helium at 1.0-1.2 mL/min | Inert and provides good efficiency. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard mode, produces reproducible fragmentation patterns. |

Sample Preparation and Clean-up for Complex Research Samples

Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. The choice of technique depends on the nature of the sample matrix (e.g., aqueous, biological fluid, organic extract).

Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples and isolating analytes. scioninstruments.com For this compound from an aqueous matrix, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be effective. libretexts.org The process involves four main steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or an aqueous buffer. This prepares the stationary phase for sample interaction. scioninstruments.com

Loading: The sample is passed through the cartridge. The analyte, being moderately non-polar, adsorbs onto the hydrophobic sorbent, while highly polar matrix components (like salts and sugars) pass through.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar impurities without eluting the analyte.

Elution: The retained analyte is recovered by passing a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) through the cartridge. libretexts.org This eluate is then concentrated and analyzed by HPLC or GC.

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org To extract this compound from an aqueous research matrix, a water-immiscible organic solvent with moderate polarity would be chosen. youtube.com

Suitable solvents include ethyl acetate, diethyl ether, and dichloromethane (B109758). The sample is mixed vigorously with the extraction solvent in a separatory funnel. The analyte partitions into the organic layer, which is then collected. Multiple extractions are often performed to ensure quantitative recovery. The combined organic extracts are then dried (e.g., with anhydrous sodium sulfate), filtered, and evaporated to concentrate the analyte before analysis. youtube.com